molecular formula C9H6N2O B580338 4-(Isocyanatomethyl)benzonitrile CAS No. 1205556-81-5

4-(Isocyanatomethyl)benzonitrile

Cat. No.: B580338
CAS No.: 1205556-81-5
M. Wt: 158.16
InChI Key: BBTZABNGCRVJCS-UHFFFAOYSA-N
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Description

4-(Isocyanatomethyl)benzonitrile is an organic compound with the molecular formula C9H6N2O It is characterized by the presence of an isocyanate group (-N=C=O) attached to a benzene ring substituted with a nitrile group (-C≡N)

Preparation Methods

The synthesis of 4-(Isocyanatomethyl)benzonitrile typically involves the reaction of 4-(chloromethyl)benzonitrile with sodium cyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-(Chloromethyl)benzonitrile+Sodium cyanateThis compound+Sodium chloride\text{4-(Chloromethyl)benzonitrile} + \text{Sodium cyanate} \rightarrow \text{this compound} + \text{Sodium chloride} 4-(Chloromethyl)benzonitrile+Sodium cyanate→this compound+Sodium chloride

Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity. The reaction is usually conducted in an inert atmosphere to prevent unwanted side reactions.

Chemical Reactions Analysis

4-(Isocyanatomethyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides under specific conditions.

    Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of 4-(aminomethyl)benzonitrile.

    Substitution: The isocyanate group can participate in nucleophilic substitution reactions, forming urea derivatives when reacted with amines.

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(Isocyanatomethyl)benzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a building block for drug development.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Isocyanatomethyl)benzonitrile involves its interaction with nucleophiles due to the presence of the reactive isocyanate group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The nitrile group also contributes to the compound’s reactivity and potential interactions with molecular targets.

Comparison with Similar Compounds

4-(Isocyanatomethyl)benzonitrile can be compared with other similar compounds, such as:

    4-(Chloromethyl)benzonitrile: A precursor in the synthesis of this compound.

    4-(Aminomethyl)benzonitrile: A reduction product of this compound.

    Benzonitrile: A simpler compound with a nitrile group attached to a benzene ring.

Properties

IUPAC Name

4-(isocyanatomethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O/c10-5-8-1-3-9(4-2-8)6-11-7-12/h1-4H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBTZABNGCRVJCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN=C=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30733839
Record name 4-(Isocyanatomethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30733839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1205556-81-5
Record name 4-(Isocyanatomethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30733839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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